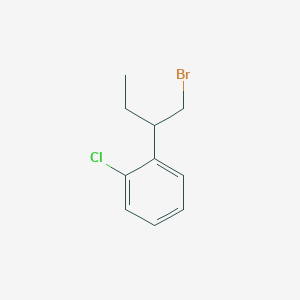

1-(1-Bromobutan-2-yl)-2-chlorobenzene

Description

Propriétés

Formule moléculaire |

C10H12BrCl |

|---|---|

Poids moléculaire |

247.56 g/mol |

Nom IUPAC |

1-(1-bromobutan-2-yl)-2-chlorobenzene |

InChI |

InChI=1S/C10H12BrCl/c1-2-8(7-11)9-5-3-4-6-10(9)12/h3-6,8H,2,7H2,1H3 |

Clé InChI |

SXZOWJKMKZWDGE-UHFFFAOYSA-N |

SMILES canonique |

CCC(CBr)C1=CC=CC=C1Cl |

Origine du produit |

United States |

Méthodes De Préparation

Electrophilic Addition of Hydrogen Bromide to Phenylalkene Derivatives

This method is documented in patent US6063940A, which describes the preparation of 1-bromoalkylbenzene derivatives by reacting phenylalkene derivatives with hydrogen bromide in a non-polar solvent system. The reaction proceeds via electrophilic addition of HBr across the double bond of the alkene side chain, resulting in the formation of a bromoalkyl substituent on the aromatic ring.

- Starting Material: 2-Chlorophenylalkene (e.g., 2-chlorostyrene or related vinyl derivatives)

- Reagents: Hydrogen bromide gas or HBr solution

- Solvent: Non-polar solvents such as dichloromethane or carbon tetrachloride

- Conditions: Controlled temperature (often low to ambient) to favor Markovnikov addition, yielding the bromine on the more substituted carbon

- Outcome: Formation of this compound with high regioselectivity

This method allows for direct installation of the bromine atom on the butyl side chain adjacent to the aromatic ring, preserving the chlorine substituent on the benzene ring.

Reaction Conditions and Optimization

| Parameter | Electrophilic Addition (Route A) | Halogenation (Route B) |

|---|---|---|

| Starting material | 2-Chlorophenylalkene | 1-(Butan-2-yl)-2-chlorobenzene |

| Brominating agent | Hydrogen bromide (HBr) | N-Bromosuccinimide (NBS) or Br2 |

| Solvent | Non-polar solvents (e.g., dichloromethane) | Carbon tetrachloride, CCl4 or benzene |

| Temperature | 0–25 °C | 0–60 °C (radical initiation conditions) |

| Reaction time | Several hours depending on scale | 1–6 hours depending on initiation and scale |

| Yield | Moderate to high (60–85%) | Moderate (50–75%) |

| Selectivity | Markovnikov addition favors bromine on 1-position | Radical bromination selective for benzylic position |

Analytical and Characterization Data

The product this compound is typically characterized by:

Nuclear Magnetic Resonance (NMR):

- $$^{1}H$$ NMR shows characteristic multiplets for the butyl chain protons, with a distinct signal for the proton adjacent to the bromine (downfield shift due to electronegativity). Aromatic protons exhibit splitting patterns consistent with 2-chlorobenzene substitution.

- $$^{13}C$$ NMR confirms the carbon environments, particularly the carbon attached to bromine and chlorine.

-

- Molecular ion peak consistent with the molecular weight of the compound.

- Fragmentation patterns showing loss of bromine and chlorine atoms.

-

- Characteristic C–Br stretching vibrations around 500–600 cm$$^{-1}$$.

- Aromatic C–Cl stretching bands near 700 cm$$^{-1}$$.

-

- Typically, this compound is a liquid at room temperature; boiling points are reported in the literature depending on purity.

Research Discoveries and Perspectives

- The electrophilic addition method (Route A) is favored for its straightforwardness and regioselectivity, especially when starting from vinyl derivatives. It avoids the need for radical initiators and provides cleaner reaction profiles.

- Radical bromination (Route B) offers flexibility when the alkyl side chain is pre-installed but requires careful control to avoid polybromination or side reactions.

- Recent studies emphasize solvent choice and temperature control to maximize yield and selectivity, with non-polar solvents enhancing electrophilic addition efficiency.

- The presence of the chlorine substituent on the benzene ring influences the electronic environment, affecting reaction kinetics and regioselectivity.

- Patented processes highlight the scalability of these methods for industrial applications, with emphasis on minimizing hazardous reagents and optimizing reaction conditions for environmental compliance.

Summary Table of Preparation Methods

| Method | Starting Material | Brominating Agent | Key Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Electrophilic Addition (A) | 2-Chlorophenylalkene | Hydrogen bromide | Non-polar solvent, 0–25 °C | High regioselectivity, simple | Requires alkene precursor |

| Radical Bromination (B) | 1-(Butan-2-yl)-2-chlorobenzene | NBS or Br2 | Radical initiator, 0–60 °C | Flexible, uses alkylated benzene | Risk of polybromination |

Analyse Des Réactions Chimiques

Types of Reactions: 1-(1-Bromobutan-2-yl)-2-chlorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.

Oxidation: The butyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to remove the halogen atoms, typically using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

Reduction: Formation of dehalogenated hydrocarbons.

Applications De Recherche Scientifique

1-(1-Bromobutan-2-yl)-2-chlorobenzene has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine: Explored for its potential use in drug development, particularly in the design of novel compounds with improved efficacy and reduced side effects.

Industry: Utilized in the production of polymers, resins, and other materials with specific properties. It is also used as a reagent in various industrial processes.

Mécanisme D'action

The mechanism of action of 1-(1-Bromobutan-2-yl)-2-chlorobenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms enhances its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or industrial effects.

Comparaison Avec Des Composés Similaires

The following analysis compares 1-(1-Bromobutan-2-yl)-2-chlorobenzene with structurally related halogenated aromatic compounds, focusing on molecular features, synthesis, and reactivity.

Structural and Physical Properties

Key Observations :

- Chain Length and Reactivity : Longer alkyl chains (e.g., butan-2-yl) increase steric hindrance and may reduce reactivity in nucleophilic substitutions compared to shorter chains (e.g., bromomethyl) .

- Physical State : Most analogs are liquids or oils, suggesting similar behavior for the target compound.

- Functional Groups : Ether-linked bromine (e.g., 1-(4-Bromobutoxy)-2-chlorobenzene) introduces distinct electronic effects compared to alkyl bromides .

1-(3-Bromopropyl)-2-chlorobenzene

- Procedure: 3-(2-Chlorophenyl)propanol is treated with HBr or PBr₃ to replace the hydroxyl group with bromine.

- Yield : 93% after column chromatography (hexane) .

1-(Bromomethyl)-2-chlorobenzene

- Procedure : Bromination of 2-chlorotoluene derivatives or substitution of hydroxymethyl precursors.

- Applications : Intermediate in pharmaceuticals and agrochemicals .

1-Bromo-2-chlorobenzene

- Synthesis : Direct halogenation of benzene or diazotization reactions.

- Use : Precursor for Suzuki-Miyaura couplings and Grignard reagents .

Comparison :

The target compound likely requires a multi-step synthesis involving Friedel-Crafts alkylation or palladium-catalyzed coupling to introduce the branched butan-2-yl group, followed by bromination. Such methods are analogous to those used for 1-(3-bromopropyl)-2-chlorobenzene .

Nucleophilic Substitution

- Alkyl Bromides : The bromine in this compound is susceptible to SN2 reactions, similar to 1-(3-bromopropyl)-2-chlorobenzene .

- Aromatic Chlorine : The ortho-chlorine directs electrophilic substitutions (e.g., nitration) to the para position, as seen in 1-bromo-2-chlorobenzene .

Cross-Coupling Reactions

- Kumada and Suzuki Couplings : The bromine substituent enables participation in metal-catalyzed reactions, akin to 1-(allyloxy)-2-chlorobenzene derivatives used in radical clock experiments .

Activité Biologique

1-(1-Bromobutan-2-yl)-2-chlorobenzene is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its halogenated aromatic structure, is of interest in various fields, including medicinal chemistry and environmental science. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications.

- Molecular Formula : C10H12BrCl

- Molecular Weight : 251.56 g/mol

- IUPAC Name : this compound

- Canonical SMILES : C(CBr)C1=CC=CC=C1Cl

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily antimicrobial and anticancer properties. The following sections detail specific findings related to these activities.

Antimicrobial Activity

Studies have demonstrated that halogenated compounds, including this compound, possess significant antimicrobial properties. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic processes.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Effective against biofilms |

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. Research suggests that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

| Cancer Cell Line | Effect Observed | Reference |

|---|---|---|

| MCF-7 (breast cancer) | Decreased cell viability | |

| HeLa (cervical cancer) | Induction of apoptosis | |

| A549 (lung cancer) | Cell cycle arrest at G0/G1 phase |

The biological activity of this compound can be attributed to its ability to interact with cellular components. The bromine and chlorine atoms in the structure may facilitate the formation of reactive species that can damage DNA or disrupt cellular signaling pathways.

Proposed Mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to cellular damage and apoptosis.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in cell proliferation and survival.

Case Studies

Several case studies have highlighted the biological effects of this compound:

- In Vitro Studies on Antimicrobial Efficacy :

- A study assessed the antimicrobial efficacy against several bacterial strains, demonstrating a dose-dependent inhibition of growth, particularly effective against Staphylococcus aureus.

- Anticancer Screening :

- Research conducted on various cancer cell lines revealed that treatment with the compound resulted in significant reductions in cell viability, suggesting potential therapeutic applications in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.